molecular formula C22H20N4O2 B4068057 2-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide

2-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide

Cat. No. B4068057
M. Wt: 372.4 g/mol
InChI Key: IHBQBIMROFOOKO-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPQC and has been synthesized using different methods.

Scientific Research Applications

1. Cancer Research

The compound 2-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide is significantly relevant in cancer research. For instance, it has been identified as a class II c-Met inhibitor, which is vital in developing therapeutic agents for c-Met-dependent tumors (Liu et al., 2012). Additionally, its derivatives have shown potential in antitumor properties, with modifications on the side chain or intercalating heterocycle affecting cytotoxicity (Rivalle et al., 1983).

2. Synthesis and Modification

The compound has been a focus in the synthesis and modification of chemical structures for potential anticancer applications. Pyrazolo[3,4,5-kl]acridine derivatives, for instance, have been synthesized using this compound, showing significant cytotoxicity in various cell lines (Bu et al., 2002). Similarly, 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound have demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

3. Chemical Reactivity Studies

Understanding the chemical reactivity of this compound is crucial, as demonstrated in studies like the one conducted by Teffera et al., 2008, where AMG 458, a related compound, showed binding to liver microsomal proteins, leading to thioether adduct formation (Teffera et al., 2008).

4. Anti-Inflammatory and Analgesic Agents

The compound has been used to synthesize new agents with potential anti-inflammatory and analgesic properties. Novel benzodifuranyl derivatives, for example, have been developed from this compound, showing significant COX-2 inhibitory activity and promising analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

5. Antimicrobial Applications

This compound and its derivatives have been explored for antimicrobial applications. For instance, fluoroquinolone-based 4-thiazolidinones synthesized from this compound have shown antifungal and antibacterial activities (Patel & Patel, 2010).

6. Biomedical Imaging

Derivatives of this compound have been synthesized for potential use in biomedical imaging, particularly in developing tracers for medical imaging, such as positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors (Tobiishi et al., 2007).

7. Antimicrobial and Antioxidant Properties

The pyrazole-appended quinolinyl chalcones derivatives, synthesized from this compound, exhibit promising antimicrobial properties against bacterial and fungal strains, with some showing moderate antioxidant activity (Prasath et al., 2015).

properties

IUPAC Name

2-[1-(2-methoxyphenyl)pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-25(2)22(27)17-12-19(24-18-9-5-4-8-16(17)18)15-13-23-26(14-15)20-10-6-7-11-21(20)28-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQBIMROFOOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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